Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate
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Description
This compound is a derivative of diphenylpyrazine . It is an orally available, long-acting nonprostanoid prostacyclin receptor (IP receptor) agonist prodrug . It is also known as NS-304 .
Synthesis Analysis
The compound is synthesized as a novel diphenylpyrazine derivative . It is a prodrug of the active form {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269) .Molecular Structure Analysis
The molecular formula of the compound is C27H33N3O3 . The InChI code is 1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3, (H,29,30) .Chemical Reactions Analysis
The compound is a prodrug, which means it is metabolized in the body to produce its active form, MRE-269 . The plasma concentrations of MRE-269 remained near peak levels for more than 8 hours after oral administration of the compound to rats and dogs .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-4-33-25(31)20-32-18-12-11-17-30(21(2)3)24-19-28-26(22-13-7-5-8-14-22)27(29-24)23-15-9-6-10-16-23/h5-10,13-16,19,21H,4,11-12,17-18,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYBWEJZTYTUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCCCN(C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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